Tetrahydroxyquinone monohydrate

描述

The exact mass of the compound 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

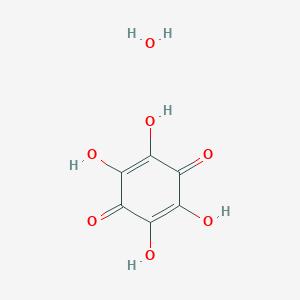

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFTUKFVMMYYHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-16-7 |

Source

|

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Tetrahydroxyquinone Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical and biological properties of Tetrahydroxyquinone monohydrate. It is intended to serve as a technical resource, consolidating key data and experimental insights relevant to its application in research and development.

Physicochemical Properties

Tetrahydroxyquinone, a redox-active benzoquinone, is typically supplied as its hydrate.[1] The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.[1][2]

| Property | Data | Reference |

| IUPAC Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate | [3][4] |

| Synonyms | Tetroquinone hydrate, Tetrahydroxy-1,4-benzoquinone hydrate | [5] |

| Molecular Formula | C₆H₆O₇ (Monohydrate) C₆H₄O₆ (Anhydrous) | [3][5] |

| Molecular Weight | 190.11 g/mol (Monohydrate) 172.09 g/mol (Anhydrous) | [1][5] |

| Appearance | Dark green to dark red to black crystalline powder | [3][5] |

| Melting Point | >300 °C | [3][5] |

| Boiling Point (Anhydrous) | 370.6 °C at 760 mmHg (Estimate) | [3] |

| Flash Point (Anhydrous) | 192.1 °C | [3] |

| Vapor Pressure (Anhydrous) | 5.3E-07 mmHg at 25°C | [3] |

| pKa (Predicted) | 2.52 ± 0.50 | [1] |

| Stability | Stable. Incompatible with strong oxidizing agents, strong bases. | [1][2] |

Solubility

The solubility of this compound is a critical parameter for experimental design. It is sparingly soluble in many common solvents.

| Solvent | Solubility | Reference |

| DMSO | 100 mg/mL (526.01 mM); requires ultrasonic treatment | [6] |

| DMF | Slightly soluble | [1] |

| PBS (pH 7.2) | 1 mg/mL | [1] |

Note: For in vivo experiments, it is recommended to prepare solutions freshly. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[6]

Experimental Protocols & Characterization

A thorough characterization of this compound involves multiple analytical techniques.

Methodologies:

-

Synthesis and Purification: A common preparative method involves the oxidation of inositol with nitric acid.[7] The resulting product can be purified by recrystallization from water to obtain the crystalline hydrate.[5]

-

Thermal Analysis (TG/DSC): Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses are used to evaluate thermal stability. A sample is heated under an inert atmosphere (e.g., nitrogen) at a controlled rate.[8] The TG curve tracks mass loss versus temperature, indicating decomposition points, while the DSC curve shows endothermic or exothermic events like melting, sublimation, or decomposition.[8] For many quinones, these techniques are crucial to determine the viable temperature range for analysis by methods like gas chromatography.[8]

-

Single-Crystal X-ray Diffraction: This technique provides definitive information on the molecular and crystal structure, including bond lengths, angles, and intermolecular interactions. A suitable single crystal is grown and subjected to X-ray bombardment to generate a diffraction pattern, which is then used to solve the structure.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure in solution. For a related tetranuclear complex of tetrahydroxy-p-benzoquinone, ¹³C NMR signals were observed at 137 and 124 ppm, assigned to the quinoid and hydroxyl carbons, respectively.[9]

Biological Activity and Signaling

This compound is a redox-active molecule that can induce cytotoxicity through the generation of reactive oxygen species (ROS).[2][6] This activity triggers a cascade of events leading to programmed cell death (apoptosis) in certain cell lines, such as HL60 leukaemia cells.[6]

Key Biological Effects:

-

ROS Production: Participates in a redox cycle with semiquinone radicals, leading to ROS formation.[6]

-

Cytotoxicity: Exhibits cytotoxic effects against HL60 leukaemia cells with IC₅₀ values of 20 µM (total protein), 40 µM (phosphatase activity), and 45 µM (MTT assay).[6]

-

Apoptosis Induction: Efficiently induces apoptosis at concentrations above 25 µM by:[6]

-

Inducing the release of cytochrome c from mitochondria.

-

Activating caspase-3.

-

Stimulating DNA fragmentation.

-

Provoking phosphatidylserine (B164497) exposure on the cell surface.

-

-

Protein Kinase B (Akt) Pathway: Treatment causes an increase in the phosphorylation of Ser473 in Akt, a kinase involved in cell survival pathways.[6]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.

GHS Hazard Classification: [10]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[10]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[10]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[10]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[10]

Recommended Handling Precautions: [10][11]

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and splash goggles.[11]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[3][10]

-

Store in a dry, well-ventilated place with the container tightly closed.[10]

References

- 1. Tetrahydroxyquinone | 319-89-1 [chemicalbook.com]

- 2. Tetrahydroxyquinone | CAS#:319-89-1 | Chemsrc [chemsrc.com]

- 3. TETRAHYDROXY-1,4-QUINONE MONOHYDRATE [chembk.com]

- 4. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TETRAHYDROXY-1,4-QUINONE HYDRATE | 123334-16-7 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. en.wikipedia.org [en.wikipedia.org]

- 8. repositorio.ufba.br [repositorio.ufba.br]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. spectrumchemical.com [spectrumchemical.com]

In-Depth Technical Guide to Tetrahydroxyquinone Monohydrate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure and prominent synthesis pathways of tetrahydroxyquinone (B1683115) monohydrate. It is intended to serve as a technical resource, offering detailed experimental protocols and comparative data to inform research and development efforts.

Molecular Structure and Properties

Tetrahydroxyquinone, also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is an organic compound with the chemical formula C₆H₄O₆. It typically crystallizes as a hydrate, with the monohydrate being a common form. The molecule consists of a central benzene (B151609) ring with four hydroxyl (-OH) groups and two ketone (=O) groups attached to the ring.

Table 1: Physicochemical Properties of Tetrahydroxyquinone Monohydrate

| Property | Value | Reference |

| Chemical Formula | C₆H₄O₆·H₂O | [1] |

| Molecular Weight | 190.11 g/mol | |

| Appearance | Dark green to dark red to black powder/crystals | [1] |

| CAS Number | 123334-16-7 (for hydrate) | [1] |

| Melting Point | >300 °C | [2] |

| Solubility | Slightly soluble in water | [3] |

Synthesis Pathways

Tetrahydroxyquinone can be synthesized through several pathways, with the most common starting materials being glyoxal (B1671930) and myo-inositol. The choice of pathway can be influenced by factors such as desired yield, purity, and available starting materials.

Synthesis from Glyoxal

The synthesis of tetrahydroxyquinone from glyoxal is a well-established method that involves the condensation of glyoxal in an alkaline solution. This method is valued for its simplicity and the use of readily available and inexpensive starting materials.

This protocol is adapted from Organic Syntheses.[2]

-

Reaction Setup: In a suitable reaction vessel, a solution of 400 g of anhydrous sodium sulfite (B76179) and 150 g of anhydrous sodium bicarbonate in 3 L of water is heated to 40-45 °C.

-

Addition of Glyoxal: To this solution, 600 g of a 30% aqueous glyoxal solution is added. A brisk stream of air is then passed through the solution for one hour without external heating.

-

Formation of Intermediate Salt: Greenish-black crystals of the sodium salt of tetrahydroxyquinone will begin to precipitate. The reaction mixture is then warmed to 80-90 °C over one hour.

-

Isolation of Intermediate Salt: After heating, the air stream is stopped, and the mixture is brought to a boil before being set aside for 30 minutes. The mixture is then cooled to 50 °C, and the precipitated sodium salt is collected by filtration.

-

Washing: The collected salt is washed sequentially with 50 mL of cold 15% sodium chloride solution, 50 mL of a cold 1:1 methanol-water mixture, and finally with 50 mL of methanol.

-

Acidification and Isolation of Final Product: The air-dried salt (approximately 20-21 g) is added to 250 mL of 2N hydrochloric acid and heated to boiling. The resulting solution is cooled in an ice bath to precipitate glistening black crystals of tetrahydroxyquinone.

-

Final Purification: The crystals are collected by filtration and washed with ice water to yield 11-15 g of the final product.

Synthesis from myo-Inositol

Another significant pathway to tetrahydroxyquinone is through the oxidation of myo-inositol, a naturally occurring carbocyclic sugar. This method often employs strong oxidizing agents like nitric acid. While this route is also well-documented, the reaction can be vigorous and may produce a mixture of oxidation products, necessitating careful control of reaction conditions.

A detailed, standardized protocol for the synthesis of tetrahydroxyquinone from myo-inositol with high purity and yield is not as readily available as the glyoxal method. Historical methods describe the treatment of inositol (B14025) with fuming nitric acid, a reaction that is noted to be difficult to control.[4] The general approach involves the direct oxidation of the polyol to the quinone. Further research to optimize and standardize this protocol is warranted for its application in a controlled laboratory setting.

Comparative Analysis of Synthesis Pathways

The selection of a synthesis pathway is a critical decision in the development of any chemical entity. The following table provides a comparison of the two primary routes to tetrahydroxyquinone based on available data.

Table 2: Comparison of Synthesis Pathways for Tetrahydroxyquinone

| Parameter | Synthesis from Glyoxal | Synthesis from myo-Inositol |

| Starting Material Cost | Generally low | Can be higher than glyoxal |

| Starting Material Availability | Readily available commercially | Widely available as a natural product |

| Reaction Simplicity | Relatively straightforward, one-pot reaction | Can be complex and difficult to control |

| Reported Yield | 6.2 - 8.4%[2] | Variable, often lower due to side products |

| Purity of Crude Product | Generally good, requires simple washing | Can be a complex mixture requiring extensive purification |

| Safety Considerations | Standard laboratory precautions | Requires handling of strong oxidizing agents (e.g., fuming nitric acid) |

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The synthesis from glyoxal offers a well-documented and reproducible method with a moderate yield. The pathway from myo-inositol, while conceptually direct, requires further optimization to be a reliable and high-yielding laboratory procedure. The provided experimental protocol for the glyoxal synthesis, along with the comparative data, should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The structural information, particularly from the dihydrate crystal structure, offers a solid foundation for computational modeling and further solid-state characterization of the monohydrate form.

References

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of Tetrahydroxyquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of Tetrahydroxyquinone (B1683115) (THQ), a molecule of significant interest due to its redox activity and implications in biological systems and materials science. This document details its redox behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in reactive oxygen species (ROS) generation.

Introduction to Tetrahydroxyquinone (THQ)

Tetrahydroxy-1,4-benzoquinone, commonly known as Tetrahydroxyquinone (THQ), is a redox-active organic compound belonging to the quinone family. Its structure, featuring a central benzoquinone ring substituted with four hydroxyl groups, underpins its rich electrochemical behavior. THQ is a key member of the reversible redox series that also includes hexahydroxybenzene (B1219233) (HHB) and rhodizonic acid, demonstrating complex, pH-dependent multi-electron and multi-proton transfer reactions. This redox activity is central to its biological effects, including its historical use as an anticataract agent and its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] Furthermore, its electrochemical characteristics have positioned it as a candidate for applications in energy storage devices.

Redox Chemistry and Electrochemical Properties

The electrochemical behavior of THQ is characterized by a series of reversible and quasi-reversible redox events that are highly dependent on the pH of the medium. The core of its redox chemistry lies in the interplay between its quinone and hydroquinone (B1673460) forms, as well as its relationship with the more reduced hexahydroxybenzene and the more oxidized rhodizonic acid.

The Hexahydroxybenzene-Tetrahydroxyquinone-Rhodizonic Acid Redox System

The redox transformations of THQ are best understood within the context of the following reversible series:

Hexahydroxybenzene (HHB) ⇌ Tetrahydroxyquinone (THQ) + 2H⁺ + 2e⁻

Tetrahydroxyquinone (THQ) ⇌ Rhodizonic Acid + 2H⁺ + 2e⁻

These equilibria highlight that the redox potential of THQ is intrinsically linked to proton concentration, a hallmark of quinone electrochemistry.

Quantitative Redox Potential Data

The formal redox potentials (E°') of the THQ/HHB and Rhodizonic Acid/THQ couples are pH-dependent. The following table summarizes the formal potentials at different pH values, as determined by classical electrochemical studies.

| pH | E°' (THQ/HHB) vs. SHE (V) | E°' (Rhodizonic Acid/THQ) vs. SHE (V) |

| 1.0 | +0.392 | +0.510 |

| 3.0 | +0.274 | +0.392 |

| 5.0 | +0.156 | +0.274 |

| 7.0 | +0.038 | +0.156 |

| 9.0 | -0.080 | +0.038 |

Note: These values are based on the foundational work of Preisler, Berger, and Hill (1948) and represent the formal potential at the given pH.

Experimental Determination of Redox Properties

The electrochemical properties of THQ are typically investigated using techniques such as cyclic voltammetry (CV). Below is a detailed protocol for performing such an analysis.

Experimental Protocol for Cyclic Voltammetry of THQ

Objective: To determine the formal redox potential (E°'), peak potentials, and to assess the reversibility of the redox processes of Tetrahydroxyquinone at a given pH.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode: Platinum wire

-

Tetrahydroxyquinone (THQ)

-

Supporting Electrolyte (e.g., 0.1 M KCl or a suitable buffer)

-

pH meter

-

Inert gas (Nitrogen or Argon) for deoxygenation

-

Polishing materials for GCE (e.g., alumina (B75360) slurry)

-

Solvents (e.g., deionized water, ethanol)

Procedure:

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

-

Allow the electrode to dry completely.

-

-

Solution Preparation:

-

Prepare a stock solution of THQ (e.g., 1-5 mM) in the desired solvent. Due to the pH-dependent nature of THQ, a buffered solution is highly recommended to maintain a constant pH throughout the experiment. Phosphate or citrate (B86180) buffers are common choices.

-

Prepare the supporting electrolyte solution (e.g., 0.1 M KCl in the chosen buffer) to ensure sufficient conductivity.

-

Add the THQ stock solution to the supporting electrolyte to achieve the desired final concentration.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Fill the cell with the THQ-containing electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry scan:

-

Initial Potential: A potential where no faradaic reaction is expected.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to observe the reduction of THQ.

-

Vertex Potential 2 (Final Potential): A potential sufficiently positive to observe the oxidation of the reduced species.

-

Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

-

-

Initiate the scan and record the cyclic voltammogram (current vs. potential).

-

Perform multiple cycles to ensure the stability and reproducibility of the voltammogram.

-

-

Data Analysis:

-

Identify the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible two-electron process, ΔEp is theoretically close to 29.5 mV at 25 °C. Larger separations suggest quasi-reversible or irreversible kinetics.

-

Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to unity is indicative of a stable redox couple.

-

Role in Biological Systems: Reactive Oxygen Species (ROS) Generation

THQ is known to participate in redox cycling within biological systems, leading to the formation of reactive oxygen species (ROS). This process is believed to be a key mechanism behind its pro-oxidant and cytotoxic effects.

Signaling Pathway for THQ-Induced ROS Generation

The redox cycling of THQ can be initiated by cellular reductases, such as NADPH-quinone oxidoreductase (NQO1). This enzyme can reduce THQ to its semiquinone radical or fully to hexahydroxybenzene (HHB). In the presence of molecular oxygen, these reduced species can undergo autoxidation, transferring electrons to oxygen to form superoxide (B77818) radicals (O₂⁻•), which can then lead to the formation of other ROS like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Caption: Redox cycling of THQ leading to the generation of reactive oxygen species.

Experimental and Logical Workflows

Experimental Workflow for Cyclic Voltammetry

The process of characterizing the electrochemical properties of THQ using cyclic voltammetry follows a structured workflow, from preparation to data interpretation.

Caption: A typical workflow for performing cyclic voltammetry on Tetrahydroxyquinone.

Conclusion

Tetrahydroxyquinone possesses a rich and complex redox chemistry that is fundamental to its biological activity and potential technological applications. Its pH-dependent redox potentials, involving multi-proton and multi-electron transfers, make it a fascinating subject for electrochemical investigation. The ability to participate in redox cycling and generate reactive oxygen species underscores its importance in the fields of pharmacology and toxicology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore and harness the unique electrochemical properties of this versatile molecule.

References

The Emergence of Tetrahydroxyquinone: A Technical Guide to its History, Synthesis, and Application as a Pro-Apoptotic Research Compound

For Immediate Release

This technical guide provides a comprehensive overview of Tetrahydroxyquinone (B1683115) (THQ), a redox-active benzoquinone, for researchers, scientists, and drug development professionals. The document details its historical discovery, synthesis protocols, and its contemporary application as a research compound for inducing apoptosis, particularly in leukemia cell lines.

Introduction

Tetrahydroxyquinone (THQ), also known as Tetroquinone or 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is an organic compound with the formula C₆H₄O₆. It consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in a para configuration. Initially of interest for its use in analytical chemistry and as a precursor for other compounds, THQ has garnered significant attention in recent years for its biological activities, most notably its ability to induce apoptosis in cancer cells. This guide will delve into the key aspects of THQ as a research compound.

History and Discovery

The study of Tetrahydroxyquinone and its salts has a rich history dating back to the early 20th century. An early synthesis was based on an observation by Homolka.[1] Key milestones in the characterization and synthesis of THQ and its derivatives include:

-

1935: T. Hof first noted the dark purple pigment produced from inositol (B14025) by Chromohalobacter beijerinckii in the fermentation of salt beans, which was later identified as a calcium salt of THQ.

-

1942: Preisler and Berger developed a method to prepare the dark purple and insoluble dipotassium (B57713) salt of THQ by oxidizing inositol with nitric acid and reacting the product with potassium carbonate in the presence of oxygen.

-

1962: West and Niu synthesized the black tetrapotassium salt of THQ by reacting the compound with potassium methoxide (B1231860) in methanol.

-

1962: Fatiadi and Sanger described the synthesis of the greenish-black sodium salt of THQ.

Initially, THQ was primarily utilized in analytical chemistry for the determination of barium and as a complexing agent.[1] Its role as a research compound in cell biology and drug discovery is a more recent development.

Chemical Synthesis

Tetrahydroxyquinone can be synthesized through various methods, with the most common starting materials being glyoxal (B1671930) and myo-inositol.

Synthesis from Glyoxal

A well-established and reliable method for the synthesis of THQ from glyoxal is documented in Organic Syntheses.[1]

Experimental Protocol:

-

A solution of 400 g of anhydrous sodium sulfite (B76179) and 150 g of anhydrous sodium bicarbonate in 3 L of water is heated to 40-45°C in a 5-L three-necked round-bottomed flask equipped with a thermometer, an air-inlet tube, and an outlet tube.

-

600 g of 30% glyoxal solution is added to the flask.

-

A brisk stream of air is drawn through the solution for 1 hour without heating. Greenish-black crystals of the sodium salt of tetrahydroxyquinone will begin to separate.

-

The flask is then warmed to 80-90°C over a period of one hour.

-

The air stream is stopped, and the mixture is heated to incipient boiling and then set aside for 30 minutes.

-

The mixture is cooled to 50°C, and the sodium salt of tetrahydroxyquinone is collected by filtration.

-

The salt is washed successively with 50 mL of cold 15% sodium chloride solution, 50 mL of cold 1:1 methanol-water, and 50 mL of methanol.

-

The air-dried salt (20-21 g) is added to 250 mL of 2N hydrochloric acid, and the mixture is heated to incipient boiling.

-

The resulting solution is cooled in an ice bath, and the glistening black crystals of tetrahydroxyquinone that precipitate are collected on a Büchner funnel and washed with ice water.

-

The final product yields 11-15 g of tetrahydroxyquinone.[1]

Historical Synthesis Timeline

Caption: Key historical milestones in the synthesis of Tetrahydroxyquinone and its salts.

Synthesis from myo-Inositol

While myo-inositol is a known precursor to THQ, detailed protocols for its direct chemical oxidation to THQ are less commonly found in contemporary literature. The historical method by Preisler and Berger involved the oxidation of inositol with nitric acid.

Biological Activity: Induction of Apoptosis

A significant body of research has demonstrated that Tetrahydroxyquinone is a potent inducer of apoptosis, particularly in leukemia cells. The primary mechanism of action involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.

Cytotoxicity in HL-60 Cells

THQ exhibits significant cytotoxic effects against the human promyelocytic leukemia cell line, HL-60.[2] The half-maximal inhibitory concentrations (IC₅₀) for THQ in HL-60 cells after 24 hours of treatment, as determined by various assays, are summarized below.

| Assay Type | IC₅₀ (µM) |

| MTT Assay | 45 |

| Phosphatase Activity | 40 |

| Total Protein Content | 20 |

Experimental Protocols for Apoptosis Assays

The following are generalized protocols for key experiments used to characterize THQ-induced apoptosis, based on methodologies reported in the literature.

Cell Culture:

-

HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability:

-

HL-60 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL.

-

Cells are treated with various concentrations of THQ for 24 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals are dissolved by adding 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

The absorbance is measured at 570 nm using a microplate reader.

Detection of Reactive Oxygen Species (ROS):

-

HL-60 cells are treated with THQ for a specified time (e.g., 1 hour).

-

The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), at 37°C for 30 minutes.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microplate reader.

Caspase-3 Activity Assay:

-

HL-60 cells are treated with various concentrations of THQ for a specified time (e.g., 24 hours).

-

The cells are lysed, and the protein concentration of the lysate is determined.

-

The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, and the fluorescence is measured over time using a fluorometer.

Cytochrome c Release Assay (Western Blotting):

-

HL-60 cells are treated with THQ.

-

The cells are harvested and subjected to subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Proteins from both fractions are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The presence of cytochrome c in the cytosolic fraction is indicative of its release from the mitochondria and is visualized using an enhanced chemiluminescence detection system.

Signaling Pathway of THQ-Induced Apoptosis

Tetrahydroxyquinone induces apoptosis in HL-60 cells through a well-defined signaling cascade. The process is initiated by the generation of ROS, which leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of effector caspases. Concurrently, THQ has been shown to inhibit the pro-survival protein kinase B (Akt) signaling pathway.[2]

THQ-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of Tetrahydroxyquinone-induced apoptosis in leukemia cells.

Conclusion

Tetrahydroxyquinone has evolved from a compound of historical and analytical interest to a valuable tool in cancer research. Its ability to induce apoptosis through ROS generation and modulation of key signaling pathways makes it a compound of interest for further investigation in the development of novel anti-cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanisms and potential applications of this multifaceted molecule.

References

Spectroscopic and Mechanistic Insights into Tetrahydroxyquinone Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Tetrahydroxyquinone (B1683115) (THQ) monohydrate, a redox-active benzoquinone of significant interest in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside the experimental protocols for their acquisition. Furthermore, it visualizes key chemical and biological pathways associated with THQ, including its synthesis and redox cycling mechanism that leads to the generation of reactive oxygen species (ROS).

Spectroscopic Data of Tetrahydroxyquinone Monohydrate

The following tables summarize the key spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of solid tetrahydroxyquinone is characterized by two main resonances due to the symmetry of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~135 | Hydroxylated olefinic carbons (C-OH) |

Note: Chemical shifts for solid-state NMR can vary depending on the specific experimental conditions such as magic-angle spinning (MAS) speed and cross-polarization contact time.

Infrared (IR) Spectroscopy

The IR spectrum of tetrahydroxyquinone, typically recorded as a KBr pellet, displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200-3500 | O-H stretching (hydrogen-bonded) | Strong, Broad |

| ~1640 | C=O stretching (quinone) | Strong |

| ~1600 | C=C stretching (aromatic ring) | Medium |

| 1200-1300 | C-O stretching (phenol) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of tetrahydroxyquinone is sensitive to the solvent environment. In methanol, it exhibits characteristic absorption maxima.

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| ~295 | Not readily available | Methanol |

| ~360 | Not readily available | Methanol[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Solid-State ¹³C NMR Spectroscopy

This protocol is adapted for the analysis of solid organic compounds like this compound.

-

Sample Preparation: The crystalline powder of this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

-

Instrumentation: A solid-state NMR spectrometer equipped with a Cross-Polarization Magic-Angle Spinning (CP/MAS) probe is used.

-

Acquisition Parameters:

-

Spectrometer Frequency: e.g., 100 MHz for ¹³C.

-

Magic-Angle Spinning (MAS) Rate: 5-10 kHz to average out anisotropic interactions.

-

Cross-Polarization (CP): A contact time of 1-2 ms (B15284909) is used to transfer magnetization from ¹H to ¹³C nuclei.

-

Decoupling: High-power ¹H decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings and improve resolution.

-

Relaxation Delay: A delay of 5-10 seconds between scans is set to allow for nuclear spin relaxation.

-

Number of Scans: A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential line broadening factor and Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are referenced externally to a standard such as adamantane.

Infrared (IR) Spectroscopy

The following protocol is for acquiring the IR spectrum of a solid sample using the KBr pellet technique.

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

The powder is then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes the measurement of the UV-Vis absorption spectrum of this compound in a solvent.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol).

-

The stock solution is then diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A cuvette filled with the pure solvent is placed in the reference beam path.

-

A cuvette containing the sample solution is placed in the sample beam path.

-

The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving tetrahydroxyquinone.

Synthesis of Tetrahydroxyquinone from Glyoxal

This workflow outlines the chemical synthesis of tetrahydroxyquinone starting from glyoxal, based on a procedure from Organic Syntheses.

Caption: Workflow for the synthesis of tetrahydroxyquinone from glyoxal.

Redox Cycling of Tetrahydroxyquinone and ROS Generation

This diagram illustrates the intracellular redox cycling of tetrahydroxyquinone, a process implicated in its biological activity, including its potential as an anticancer agent.[2][3][4] This cycle leads to the production of reactive oxygen species (ROS).[2][5]

Caption: Intracellular redox cycle of tetrahydroxyquinone leading to ROS production.

References

- 1. Tetrahydroxyquinone(319-89-1) IR Spectrum [chemicalbook.com]

- 2. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In cellulo monitoring of quinone reductase activity and reactive oxygen species production during the redox cycling of 1,2 and 1,4 quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Tetrahydroxyquinone monohydrate CAS number and molecular weight.

An In-depth Technical Guide to Tetrahydroxyquinone (B1683115) Monohydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydroxyquinone monohydrate, a redox-active benzoquinone with significant potential in biomedical research and drug development. The document details its chemical properties, synthesis, and established experimental applications, with a focus on its role in cancer research and analytical chemistry.

Core Chemical and Physical Properties

Tetrahydroxyquinone is an organic compound that can be found in both anhydrous and hydrated forms. The monohydrate is a common commercially available form.

| Property | Tetrahydroxyquinone (Anhydrous) | This compound |

| CAS Number | 319-89-1[1] | 123334-16-7 |

| Molecular Formula | C₆H₄O₆[1] | C₆H₆O₇[2] |

| Molecular Weight | 172.09 g/mol [1] | 190.11 g/mol [2] |

| Appearance | Blue-black crystals[3] | Dark green to black powder/crystal[2] |

| Melting Point | >300 °C (decomposes)[3] | >300 °C[2] |

| Solubility | Slightly soluble in cold water[3] | Soluble in DMSO[1] |

| Synonyms | Tetrahydroxy-p-benzoquinone, THBQ, THQ, Tetroquinone[3] | Tetrahydroxy-1,4-quinone hydrate, Tetroquinone hydrate[4] |

Synthesis of Tetrahydroxyquinone

A documented method for the synthesis of tetrahydroxyquinone involves the reaction of glyoxal (B1671930) with sodium sulfite (B76179) in an aqueous solution, followed by acidification.[5]

Mechanism of Action in Oncology

This compound is a redox-active molecule that can participate in a redox cycle with semiquinone radicals, leading to the generation of reactive oxygen species (ROS).[4] This property is central to its cytotoxic effects against cancer cells. In leukemia cells, it has been shown to induce apoptosis by diminishing survival signaling pathways.[2]

Signaling Pathway of Tetrahydroxyquinone-Induced Apoptosis

The proposed mechanism involves the generation of ROS, which leads to the inhibition of the Protein Kinase B (Akt) survival pathway. This, in turn, facilitates the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases.[2][4]

Experimental Protocols

In Vitro Cytotoxicity Assay in HL60 Leukemia Cells

This protocol is based on studies demonstrating the cytotoxic effects of tetrahydroxyquinone on HL60 leukemia cells.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in HL60 cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HL60 human leukemia cell line

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

-

Cell Seeding: Seed HL60 cells in 96-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 10-500 µM). Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Quantitative Data from Literature:

| Assay Type | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Total Protein Content | HL60 | 20 µM | [4] |

| Phosphatase Activity | HL60 | 40 µM | [4] |

| MTT Assay | HL60 | 45 µM |[4] |

Titrimetric Determination of Sulfate (B86663)

Tetrahydroxyquinone is used as an indicator for the titration of sulfate ions with a standard solution of a barium salt.[6][7]

Objective: To determine the concentration of sulfate in an aqueous solution.

Materials:

-

Tetrahydroxyquinone indicator (as the sodium salt, often mixed with an inert salt like KCl)

-

Standard Barium Chloride (BaCl₂) solution (e.g., 0.02 N)

-

Sample solution containing sulfate

-

Ethyl alcohol

-

Phenolphthalein (B1677637) indicator

-

Magnetic stirrer

Procedure:

-

Sample Preparation: Take a known volume of the sulfate-containing solution and neutralize it to the phenolphthalein endpoint.

-

Indicator Addition: Add a small amount (0.15-0.35 g) of the solid tetrahydroxyquinone indicator and stir to dissolve.

-

Solvent Addition: Add approximately 15-25 mL of ethyl alcohol. This enhances the speed and clarity of the endpoint.[6]

-

Titration: Titrate the solution with the standard BaCl₂ solution while stirring continuously.

-

Endpoint Detection: The endpoint is reached when the color of the solution changes from yellow to a reddish-brown or red that is evenly distributed throughout the liquid.[6]

-

Calculation: Calculate the concentration of sulfate in the sample based on the volume of BaCl₂ solution used.

Safety and Handling

Tetrahydroxyquinone should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is incompatible with strong oxidizing agents and strong bases.[8] The toxicological properties have not been fully investigated.

Conclusion

This compound is a versatile compound with established applications in both analytical chemistry and cancer research. Its redox properties are key to its function as a titration indicator and as a pro-apoptotic agent in cancer cells. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the potential of this molecule.

References

- 1. Tetrahydroxyquinone | Reactive Oxygen Species | TargetMol [targetmol.com]

- 2. Tetrahydroxyquinone induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2120529A - Determination of barium and sulphate by means of tetrahydroxyquinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroxyquinone | 319-89-1 [chemicalbook.com]

The Pro-oxidant Role of Tetrahydroxyquinone: A Technical Guide to its Reactive Oxygen Species Generation and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxyquinone (B1683115) (THQ), a redox-active benzoquinone, has garnered significant interest for its potential as an anticancer agent. Its cytotoxicity is largely attributed to its capacity to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger programmed cell death in cancer cells. This technical guide provides an in-depth exploration of the mechanisms by which THQ induces ROS production, the subsequent cellular signaling pathways it modulates, and the experimental methodologies used to investigate these phenomena. Detailed protocols for key assays, a compilation of quantitative data, and visual representations of the underlying processes are presented to facilitate further research and drug development efforts centered on the pro-oxidant properties of tetrahydroxyquinone.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS are natural byproducts of cellular metabolism and play roles in signaling, their overproduction can lead to oxidative stress, cellular damage, and apoptosis. Many chemotherapeutic agents leverage this by inducing excessive ROS levels in cancer cells. Tetrahydroxyquinone (THQ) is one such molecule that demonstrates pro-oxidant activity, making it a compound of interest in oncology research. This guide will elucidate the core mechanisms of THQ-mediated ROS generation and its downstream consequences.

Mechanisms of Tetrahydroxyquinone-Induced ROS Generation

The generation of ROS by THQ is primarily driven by its ability to participate in redox cycling and autoxidation reactions. Two principal pathways have been identified:

Redox Cycling via Hexahydroxybenzene (B1219233) Intermediate

A key mechanism for sustained ROS production involves a cellular redox cycle. In this process, THQ is first reduced to hexahydroxybenzene (HHB) by cellular enzymes, notably NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] NQO1 is a flavoenzyme that catalyzes a two-electron reduction of quinones to hydroquinones.[2][3][4] This reduction of THQ to HHB is considered a detoxification step by the cell. However, the resulting HHB is unstable and readily undergoes autoxidation, reacting with molecular oxygen to regenerate THQ and in the process, produce ROS.[1] This cyclical process of reduction and autoxidation creates a continuous flux of ROS, leading to significant oxidative stress within the cell.[1]

Diagram: Redox Cycling of Tetrahydroxyquinone

References

- 1. The role of tetrahydroxyquinone solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydroxyquinone: A Potential Aldose Reductase Inhibitor for Mitigating Diabetic Complications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahydroxyquinone (B1683115) (THQ) as a potential inhibitor of aldose reductase (AR), a key enzyme implicated in the pathogenesis of diabetic complications. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing AR inhibition, and visualizes the relevant biochemical pathways and experimental workflows. While direct and extensive research on THQ's interaction with aldose reductase is limited, this guide synthesizes the existing information and draws parallels from closely related compounds to provide a valuable resource for furthering research and development in this area.

Introduction: The Role of Aldose Reductase in Diabetic Complications

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia.[1] Prolonged high blood glucose levels can lead to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A major biochemical pathway implicated in the development of these complications is the polyol pathway.[1]

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase (AR) in an NADPH-dependent manner.[1] Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol leads to osmotic stress, while the consumption of NADPH disrupts the cellular redox balance, increasing susceptibility to oxidative stress.[1] These factors are key contributors to the cellular damage observed in diabetic complications. Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or delay the progression of these debilitating conditions.

Tetrahydroxyquinone (1,2,4,5-tetrahydroxy-1,4-benzoquinone), a redox-active compound, has been identified as a moderately potent inhibitor of aldose reductase, suggesting its potential as a therapeutic agent.[1]

Quantitative Data: Inhibitory Potency of Tetrahydroxyquinone

The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Potency of Tetrahydroxyquinone against Aldose Reductase

| Compound | IC50 (µM) | Source |

| Tetrahydroxyquinone | 23 | [1] |

Table 2: Comparison of IC50 Values for Various Aldose Reductase Inhibitors

| Inhibitor | IC50 (µM) | Class |

| Tetrahydroxyquinone | 23 | Benzoquinone |

| Epalrestat | 0.1 - 0.5 | Carboxylic acid derivative |

| Sorbinil | 0.5 - 1.0 | Spirohydantoin |

| Tolrestat | 0.05 - 0.2 | Carboxylic acid derivative |

| Quercetin | 1.0 - 5.0 | Flavonoid |

| Kaempferol | 2.0 - 10.0 | Flavonoid |

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and pH.

Mechanism of Action and Signaling Pathways

The precise kinetic mechanism of aldose reductase inhibition by tetrahydroxyquinone has not been definitively elucidated in published literature. However, studies on structurally related p-benzoquinone derivatives, such as 2,5-dihydroxy-p-benzoquinone, have shown a pattern of uncompetitive inhibition with respect to the substrate (DL-glyceraldehyde) and noncompetitive inhibition with respect to the cofactor (NADPH). This suggests that these inhibitors may bind to the enzyme-substrate complex or to a site distinct from the active site that allosterically affects substrate binding and catalysis.

By inhibiting aldose reductase, tetrahydroxyquinone would directly interfere with the polyol pathway, leading to a series of downstream effects that mitigate cellular damage.

Diagram 1: The Polyol Pathway and the Site of Inhibition by Tetrahydroxyquinone

Caption: The Polyol Pathway and the inhibitory action of Tetrahydroxyquinone.

Experimental Protocols

The following is a generalized protocol for a spectrophotometric assay to determine the inhibitory activity of compounds against aldose reductase. This protocol is based on commonly used methods and can be adapted for the specific analysis of tetrahydroxyquinone.

Materials and Reagents

-

Enzyme Source: Purified recombinant human or rat aldose reductase, or a crude preparation from rat lens homogenate.

-

Buffer: 0.067 M Sodium Phosphate (B84403) Buffer, pH 6.2.

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH). Prepare a stock solution in the assay buffer.

-

Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.

-

Test Inhibitor: Tetrahydroxyquinone, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

-

Equipment:

-

UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

96-well UV-transparent microplates (for plate reader assays).

-

Incubator or water bath set to 37°C.

-

Standard laboratory pipettes and consumables.

-

Assay Procedure (96-well plate format)

Diagram 2: Experimental Workflow for Aldose Reductase Inhibition Assay

Caption: General workflow for the in vitro aldose reductase enzyme assay.

-

Reagent Preparation:

-

Prepare all solutions in the 0.067 M phosphate buffer (pH 6.2).

-

Prepare a stock solution of NADPH (e.g., 2.5 mM).

-

Prepare a stock solution of DL-glyceraldehyde (e.g., 50 mM).

-

Prepare a stock solution of Tetrahydroxyquinone (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.

-

-

Assay Plate Setup:

-

To each well of a 96-well UV-transparent plate, add the following in order:

-

Assay Buffer

-

NADPH solution (to a final concentration of ~0.1 mM)

-

Test inhibitor (Tetrahydroxyquinone) at various concentrations, a positive control (e.g., Epalrestat), or vehicle (for the 100% activity control).

-

-

Include a blank well containing all components except the enzyme.

-

-

Enzyme Addition and Incubation:

-

Add the aldose reductase enzyme solution to all wells except the blank.

-

Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the DL-glyceraldehyde substrate solution to all wells.

-

Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-15 minutes), with readings taken every 30-60 seconds.

-

Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.

-

Correct the reaction rates by subtracting the rate of the blank well.

-

Calculate the percentage of inhibition for each concentration of tetrahydroxyquinone using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The available data, although limited, suggests that tetrahydroxyquinone is a moderately potent inhibitor of aldose reductase. Its IC50 value of 23 µM places it within a range of interest for further investigation, especially when compared to other natural and synthetic inhibitors. The probable mechanism of action, based on related compounds, involves a mixed-type inhibition, but this needs to be confirmed through dedicated kinetic studies for tetrahydroxyquinone.

Future research should focus on:

-

Detailed Kinetic Analysis: Performing comprehensive enzyme kinetic studies to determine the precise mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki).

-

In Vivo Studies: Evaluating the efficacy of tetrahydroxyquinone in animal models of diabetes to assess its ability to reduce sorbitol accumulation in target tissues and prevent the development of diabetic complications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of tetrahydroxyquinone to identify key structural features responsible for its inhibitory activity and to potentially develop more potent and selective inhibitors.

-

Toxicity and Pharmacokinetic Profiling: Assessing the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of tetrahydroxyquinone to determine its suitability as a drug candidate.

References

The Enigmatic Benzoquinone: A Technical Guide to the Natural Sources and Isolation of Tetrahydroxyquinone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current knowledge on the natural sources, putative biosynthesis, and generalized isolation protocols for Tetrahydroxyquinone (THQ). Despite its intriguing biological activities, including its role as a redox-active molecule capable of inducing apoptosis in cancer cells, detailed information regarding its natural origins and extraction remains scarce in publicly accessible literature. This document collates the available data, offering a foundational resource for researchers seeking to explore this promising compound.

Natural Sources of Tetrahydroxyquinone

The natural occurrence of Tetrahydroxyquinone is not widely documented. However, two principal sources have been identified, one microbial and one botanical, though the latter is less substantiated.

Microbial Production:

The most credible natural source of Tetrahydroxyquinone is the halophilic bacterium, Chromohalobacter beijerinckii (formerly Pseudomonas beijerinckii). This bacterium is responsible for the formation of a dark purple pigment during the fermentation of salted beans.[1] This pigment has been identified as the calcium salt of Tetrahydroxyquinone (Ca₂C₆O₆).[1] The bacterium utilizes myo-inositol, a compound widely present in plants, as a precursor for the synthesis of the Tetrahydroxyquinone moiety.[1]

Botanical Sources:

The plant Rubia tinctorum (Madder) is cited by some chemical suppliers as a natural source of Tetrahydroxyquinone, describing it as a black pigment isolated from the plant. However, extensive research on the chemical constituents of Rubia tinctorum focuses predominantly on a rich diversity of anthraquinones, such as alizarin (B75676) and purpurin, which are responsible for its well-known red dyeing properties. The presence of Tetrahydroxyquinone in Rubia tinctorum is not prominently supported by primary scientific literature, suggesting it may be a minor component or its presence may require specific extraction conditions not commonly employed.

Data Presentation: Natural Sources of Tetrahydroxyquinone

| Natural Source | Organism Type | Compound Form | Precursor | Quantitative Data (Yield/Purity) |

| Fermented Salted Beans | Bacterium (Chromohalobacter beijerinckii) | Calcium Salt (Ca₂C₆O₆) | myo-Inositol | Not available in cited literature |

| Rubia tinctorum (Madder) | Plant | Tetrahydroxyquinone | Not specified | Not available in cited literature |

Putative Biosynthesis of Tetrahydroxyquinone from myo-Inositol

While the precise enzymatic pathway for the conversion of myo-inositol to Tetrahydroxyquinone in Chromohalobacter beijerinckii has not been elucidated, a plausible biosynthetic route can be proposed based on known biochemical transformations. The pathway likely involves a series of oxidation and dehydration reactions to convert the cyclohexanehexol ring of myo-inositol into the fully conjugated diketone system of Tetrahydroxyquinone.

This proposed pathway commences with the oxidation of myo-inositol to an inosose intermediate by a dehydrogenase. Subsequent dehydration and further oxidation steps would lead to the formation of the aromatic benzoquinone ring system.

Experimental Protocols for Isolation

Due to the lack of specific published protocols for the isolation of Tetrahydroxyquinone from its natural sources, the following are generalized methodologies. These protocols are based on the known physicochemical properties of Tetrahydroxyquinone and standard techniques for the isolation of polar microbial and plant metabolites.

Generalized Protocol for Isolation from Chromohalobacter beijerinckii Culture

This protocol is designed for the isolation of the water-soluble calcium salt of Tetrahydroxyquinone from a liquid fermentation broth.

1. Fermentation and Harvest:

-

Culture Chromohalobacter beijerinckii in a suitable high-salt medium supplemented with myo-inositol to induce pigment production.

-

Monitor the culture for the appearance of the characteristic dark purple color.

-

Separate the bacterial cells from the culture supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). The target compound is expected to be in the supernatant.

2. Initial Purification of Supernatant:

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Concentrate the cell-free supernatant under reduced pressure to reduce the volume.

3. Precipitation and Extraction:

-

As the calcium salt is a pigment, it may precipitate upon concentration. If so, collect the precipitate by centrifugation.

-

Wash the precipitate with a non-polar solvent (e.g., hexane) to remove lipids, followed by a moderately polar solvent (e.g., ethyl acetate) to remove other less polar impurities.

-

The purple pigment (calcium salt of THQ) is expected to be insoluble in these organic solvents.

-

To obtain free Tetrahydroxyquinone, the calcium salt can be dissolved in a minimal amount of dilute acid (e.g., 0.1 M HCl) to protonate the hydroxyl groups, followed by extraction with a polar solvent in which free THQ is soluble.[1] Given its limited solubility, a solvent system may need to be optimized (e.g., water, or mixtures containing DMSO or DMF).[2][3][4]

4. Chromatographic Purification:

-

The crude extract can be further purified using column chromatography.

-

A stationary phase suitable for polar compounds, such as silica (B1680970) gel or a reversed-phase C18 material with a highly aqueous mobile phase, should be employed.

-

Elution can be performed with a gradient of increasing polarity (for normal phase) or decreasing polarity (for reversed-phase).

-

Fractions should be monitored by thin-layer chromatography (TLC) or HPLC, visualizing the colored compound.

5. Final Purification and Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Final purification can be achieved by recrystallization from a suitable solvent system.

-

The identity and purity of the isolated Tetrahydroxyquinone should be confirmed by spectroscopic methods (NMR, MS, IR, UV-Vis).

Generalized Protocol for Extraction from Rubia tinctorum

This protocol is adapted from methods used to extract polar anthraquinones from Madder roots and could be used to investigate the presence of Tetrahydroxyquinone.

1. Sample Preparation:

-

Obtain dried roots of Rubia tinctorum.

-

Grind the roots into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered root material.

-

Given the polar nature of Tetrahydroxyquinone, polar solvents such as methanol, ethanol, or water are recommended. Water-based microwave-assisted extraction has also been shown to be effective for polar compounds from this plant.

-

The extraction will yield a complex mixture of pigments, predominantly anthraquinones.

3. Fractionation:

-

Concentrate the crude extract under reduced pressure.

-

The concentrate can be subjected to liquid-liquid partitioning to separate compounds based on polarity. For instance, partitioning between water and a non-polar solvent like hexane (B92381) will remove lipids, while subsequent partitioning with ethyl acetate (B1210297) will extract compounds of intermediate polarity. Tetrahydroxyquinone, being highly polar, would be expected to remain in the aqueous phase.

4. Chromatographic Separation:

-

The polar aqueous fraction can be further purified using column chromatography as described in section 3.1.4.

-

Due to the high concentration of other polar compounds, such as anthraquinone (B42736) glycosides, extensive chromatographic separation would be necessary. Techniques like preparative HPLC might be required for the isolation of minor components.

5. Analysis and Identification:

-

Fractions should be analyzed using analytical HPLC coupled with a diode-array detector (DAD) and mass spectrometry (MS) to identify compounds based on their retention time, UV-Vis spectrum, and mass-to-charge ratio.

-

The characteristic UV-Vis absorbance of Tetrahydroxyquinone should be used to screen fractions.

Conclusion

Tetrahydroxyquinone remains a molecule of significant interest with a limitedly understood natural distribution. Chromohalobacter beijerinckii stands as the only well-documented natural source, producing the compound as a calcium salt from myo-inositol. The methodologies and putative pathway outlined in this guide provide a starting point for researchers aiming to isolate and study this compound from natural sources. Further investigation is required to confirm its presence in Rubia tinctorum and to elucidate the specific enzymatic steps involved in its biosynthesis. The development of efficient and scalable isolation protocols will be critical for advancing the research and potential applications of this intriguing natural product.

References

Theoretical and Computational Insights into Tetrahydroxyquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroxyquinone (B1683115) (THQ), also known as Tetrahydroxy-p-benzoquinone, is a redox-active organic compound with the chemical formula C₆H₄O₆. Its molecular structure consists of a quinone ring with four hydroxyl groups, conferring upon it a range of interesting chemical and biological properties.[1] This technical guide provides an in-depth overview of the theoretical and computational studies of THQ, summarizing key quantitative data, detailing experimental protocols for its synthesis and characterization, and visualizing its molecular interactions and biological signaling pathways.

Molecular Structure and Properties: A Computational Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and properties of tetrahydroxyquinone. These computational approaches provide valuable insights that complement experimental findings.

Computational Methodology

The geometric, vibrational, and electronic properties of tetrahydroxyquinone are typically investigated using DFT calculations. A commonly employed method involves the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. Geometry optimization is performed to find the lowest energy conformation, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface and to obtain vibrational spectra. Time-dependent DFT (TD-DFT) is subsequently used to calculate electronic absorption spectra.

Optimized Molecular Geometry

The optimized geometry of tetrahydroxyquinone reveals a planar quinone ring. The bond lengths and angles are influenced by the electron-donating hydroxyl groups and the electron-withdrawing carbonyl groups. Below are the calculated geometrical parameters for the optimized structure of tetrahydroxyquinone.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C1=O7 | 1.232 | O7=C1-C2 | 122.5 |

| C1-C2 | 1.485 | C1-C2-C3 | 118.8 |

| C2-C3 | 1.358 | C2-C3-O9 | 121.3 |

| C2-O8 | 1.345 | C1-C6-C5 | 118.8 |

| C3-O9 | 1.345 | C6-C5-O11 | 121.3 |

| C=C (avg) | 1.358 | H8-O8-C2 | 111.2 |

| C-C (avg) | 1.485 | ||

| C-O (avg) | 1.345 | ||

| O-H (avg) | 0.968 |

Table 1: Calculated Optimized Geometrical Parameters of Tetrahydroxyquinone (DFT/B3LYP/6-311++G(d,p)).

Vibrational Spectroscopy

Vibrational frequency analysis provides a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure and assign vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H stretch | 3450 | ~3400 (broad) | - |

| C=O stretch | 1680 | ~1650 | ~1650 |

| C=C stretch | 1620 | ~1610 | ~1615 |

| C-O stretch | 1350 | ~1340 | ~1345 |

| O-H bend | 1210 | ~1200 | - |

| C-H bend | 1150 | ~1145 | ~1150 |

Table 2: Selected Calculated and Experimental Vibrational Frequencies of Tetrahydroxyquinone.

Electronic Properties and UV-Vis Spectra

The electronic properties of tetrahydroxyquinone, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and redox behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis), providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f).

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 3.33 |

Table 3: Calculated Electronic Properties of Tetrahydroxyquinone (DFT/B3LYP/6-311++G(d,p)).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Experimental λmax (nm) in Water |

| S₀ → S₁ | 485 | 0.021 | ~480 |

| S₀ → S₂ | 310 | 0.150 | ~315 |

| S₀ → S₃ | 275 | 0.450 | ~270 |

Table 4: Calculated and Experimental Electronic Absorption Spectra of Tetrahydroxyquinone.[1][2]

Thermodynamic Properties

Computational chemistry can also be used to predict the thermodynamic properties of molecules. These calculations are essential for understanding the stability and reactivity of tetrahydroxyquinone under different conditions.

| Property | Calculated Value |

| Zero-point vibrational energy (kcal/mol) | 75.2 |

| Thermal energy (298.15 K) (kcal/mol) | 80.5 |

| Specific Heat Capacity (Cv) (cal/mol·K) | 45.8 |

| Entropy (S) (cal/mol·K) | 95.3 |

Table 5: Calculated Thermodynamic Properties of Tetrahydroxyquinone at 298.15 K.

Experimental Protocols

Synthesis of Tetrahydroxy-p-benzoquinone from Glyoxal (B1671930)

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Glyoxal (40% aqueous solution)

-

Sodium sulfite (B76179)

-

Sodium carbonate, anhydrous

-

Hydrochloric acid, concentrated

-

Sodium chloride

-

Methanol

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place a solution of 126 g (1.0 mole) of sodium sulfite in 500 ml of water.

-

Cool the solution to 10-15°C in an ice bath and add 145 g (1.0 mole) of 40% aqueous glyoxal dropwise with stirring over about 30 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for 1 hour at room temperature.

-

Add 106 g (1.0 mole) of anhydrous sodium carbonate in small portions to the stirred solution.

-

Pass a rapid stream of air through the solution while stirring vigorously. The solution will gradually darken.

-

After 2-3 hours, filter the dark solid and wash it with a small amount of cold water.

-

Suspend the crude product in 500 ml of water and acidify with concentrated hydrochloric acid until the pH is approximately 1.

-

Heat the mixture to boiling and then cool in an ice bath.

-

Collect the crystalline tetrahydroxyquinone by vacuum filtration, wash with a small amount of cold water, and dry.

Characterization Methods

-